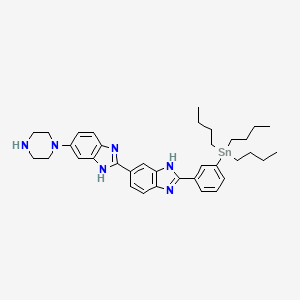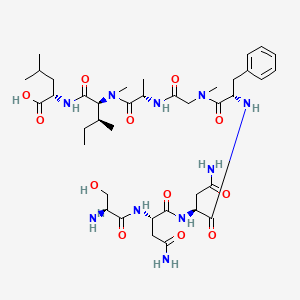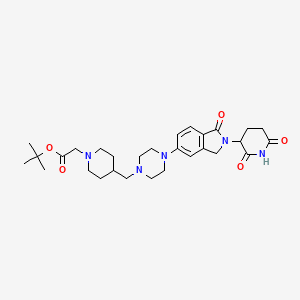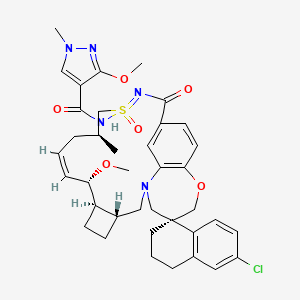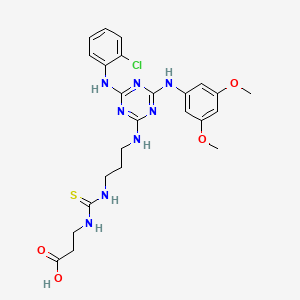
SIRT5 inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIRT5 inhibitor 9 is a compound specifically designed to inhibit the activity of sirtuin 5, a member of the sirtuin family of proteins. Sirtuin 5 is a nicotinamide adenine dinucleotide-dependent deacylase that plays a crucial role in regulating various metabolic processes, including the removal of succinyl, malonyl, and glutaryl groups from lysine residues on proteins . The inhibition of sirtuin 5 has been linked to potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIRT5 inhibitor 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of cyclic peptides, where a central Nε-carboxyethyl-thiocarbamoyl-lysine residue is incorporated . The reaction conditions often include the use of protecting groups, coupling reagents, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography for purification. The process is optimized to ensure consistency, scalability, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
SIRT5 inhibitor 9 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions may occur under specific conditions, affecting the stability and activity of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Protecting Groups: Such as tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl.
Major Products Formed
The major products formed from the reactions involving this compound include deacylated peptides and nicotinamide .
Scientific Research Applications
SIRT5 inhibitor 9 has a wide range of scientific research applications, including:
Mechanism of Action
SIRT5 inhibitor 9 exerts its effects by binding to the active site of sirtuin 5, thereby preventing the deacylation of lysine residues on target proteins . This inhibition disrupts the normal metabolic processes regulated by sirtuin 5, leading to various cellular effects. The molecular targets and pathways involved include the regulation of glycolysis, tricarboxylic acid cycle, fatty acid oxidation, and reactive oxygen species detoxification .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SIRT5 inhibitor 9 include other sirtuin inhibitors such as:
SIRT1 Inhibitors: Targeting sirtuin 1, involved in gene expression and aging.
SIRT2 Inhibitors: Targeting sirtuin 2, involved in cell cycle regulation.
SIRT3 Inhibitors: Targeting sirtuin 3, involved in mitochondrial function.
Uniqueness
This compound is unique due to its high specificity for sirtuin 5 and its ability to selectively inhibit the deacylation of succinyl, malonyl, and glutaryl groups . This specificity makes it a valuable tool for studying the distinct biological functions of sirtuin 5 and for developing targeted therapeutic strategies .
Properties
Molecular Formula |
C24H29ClN8O4S |
|---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
3-[3-[[4-(2-chloroanilino)-6-(3,5-dimethoxyanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C24H29ClN8O4S/c1-36-16-12-15(13-17(14-16)37-2)29-22-31-21(26-9-5-10-27-24(38)28-11-8-20(34)35)32-23(33-22)30-19-7-4-3-6-18(19)25/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,34,35)(H2,27,28,38)(H3,26,29,30,31,32,33) |
InChI Key |
QESBWEAXMQUJOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NCCCNC(=S)NCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)
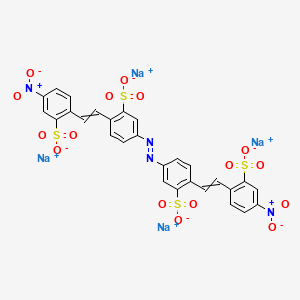



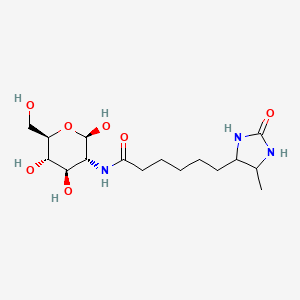
![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
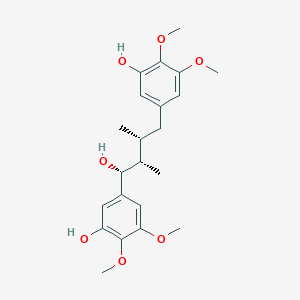
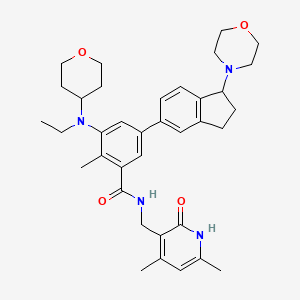
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
